molecular formula C12H9N3O3 B2809069 2-nitro-N-pyridin-2-ylbenzamide CAS No. 96656-49-4

2-nitro-N-pyridin-2-ylbenzamide

Cat. No.: B2809069
CAS No.: 96656-49-4
M. Wt: 243.222
InChI Key: OSCGFJLUUDMUFI-UHFFFAOYSA-N
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Description

2-Nitro-N-pyridin-2-ylbenzamide is an organic compound with the molecular formula C12H9N3O3 and a molecular weight of 243.22 g/mol . It is a solid at room temperature and is known for its applications in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nitro-N-pyridin-2-ylbenzamide can be synthesized through the Michael addition amidation reaction of 2-aminopyridine and nitroolefins. This reaction is catalyzed by a bimetallic metal-organic framework composed of iron (III) and nickel (II) cations bridged by 1,4-benzenedicarboxylic anions . The reaction typically occurs in dichloromethane at 80°C over 24 hours, yielding the desired product with an isolated yield of 82% .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the use of metal-organic frameworks as catalysts suggests potential scalability for industrial applications. The reusability of the Fe2Ni-BDC catalyst, with a yield of 77% after six cycles, indicates its feasibility for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-pyridin-2-ylbenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

    Reduction: The major product is 2-amino-N-pyridin-2-ylbenzamide.

    Substitution: Depending on the nucleophile, various substituted benzamides can be formed.

Scientific Research Applications

2-Nitro-N-pyridin-2-ylbenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-nitro-N-pyridin-2-ylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with the active sites of enzymes, inhibiting their activity. The pyridine ring can also participate in π-π stacking interactions with aromatic residues in proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitro-N-(2-pyridinyl)benzamide
  • 2-Hydroxy-N-(pyridin-2-yl)benzamide
  • 4-Nitro-N-(3-pyridinyl)benzamide
  • 4-Nitro-N-(4-nitrobenzoyl)-N-(3-nitro-2-pyridinyl)benzamide

Uniqueness

2-Nitro-N-pyridin-2-ylbenzamide is unique due to its specific combination of a nitro group and a pyridine ring, which imparts distinct chemical reactivity and biological activity. Its ability to undergo reduction and substitution reactions, along with its applications in various research fields, sets it apart from other similar compounds .

Properties

IUPAC Name

2-nitro-N-pyridin-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9N3O3/c16-12(14-11-7-3-4-8-13-11)9-5-1-2-6-10(9)15(17)18/h1-8H,(H,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSCGFJLUUDMUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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